Diethyl 2-((pyridin-3-ylamino)methylene)malonate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined molecular structure with the formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 grams per mole. The compound is systematically named as 1,3-diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate according to International Union of Pure and Applied Chemistry nomenclature conventions. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C(=CNC1=CN=CC=C1)C(=O)OCC, clearly indicating the ethyl ester groups flanking the central malonate core and the pyridine substituent.
The compound's three-dimensional structure features a planar arrangement around the methylene bridge, facilitating conjugation between the pyridine nitrogen and the malonate carbonyl groups. This structural arrangement contributes to the compound's stability and reactivity patterns. The Chemical Registration Number 14029-71-1 has been consistently assigned across multiple chemical databases, ensuring proper identification in research and commercial applications. The MDL number MFCD00487270 provides additional database cross-referencing capabilities for researchers accessing various chemical information systems.
Table 1: Molecular Properties of this compound
Historical Context in Malonate Chemistry
The development of this compound must be understood within the broader historical framework of malonic ester synthesis, which emerged as a fundamental transformation in organic chemistry during the late nineteenth century. Malonic acid itself was first prepared in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid, establishing the foundation for subsequent ester chemistry. The systematic development of malonic ester synthesis gained momentum when Hermann Kolbe and Hugo Müller independently discovered methods for synthesizing malonic acid from propionic acid in 1864, leading to priority disputes that highlighted the significance of this chemical transformation.
The malonic ester synthesis became a cornerstone methodology for carbon-carbon bond formation, utilizing the activated methylene group between two carbonyl functionalities. This reaction type, classified as a coupling reaction, enables the alkylation of diethyl malonate at the alpha carbon position followed by thermal decarboxylation to yield substituted acetic acids. The historical significance of malonic esters extends beyond simple alkylation reactions, as they have served as versatile intermediates in the synthesis of barbiturates, artificial flavourings, and essential vitamins including thiamine and pyridoxine.
The specific development of pyridine-substituted malonate derivatives represents a more recent advancement in this chemical family. Research from the 1980s by Kakehi and colleagues demonstrated the utility of pyridine-containing malonate systems in constructing complex heterocyclic frameworks, particularly pyrano[2,3-b]indolizine derivatives. These investigations revealed that pyridine-malonate conjugates could undergo sequential condensation and cyclization reactions under basic conditions, expanding the synthetic utility of traditional malonate chemistry into heterocyclic compound synthesis.
Table 2: Historical Milestones in Malonate Chemistry
| Year | Development | Researcher(s) | Significance |
|---|---|---|---|
| 1858 | First preparation of malonic acid | Victor Dessaignes | Foundation of malonate chemistry |
| 1864 | Synthesis from propionic acid | Hermann Kolbe, Hugo Müller | Industrial production methods |
| 1980s | Pyridine-malonate derivatives | Kakehi et al. | Heterocyclic applications |
| Recent | Fluorescent applications | Various researchers | Modern synthetic applications |
Significance in Heterocyclic Compound Research
This compound occupies a prominent position in contemporary heterocyclic compound research due to its unique structural features and synthetic versatility. The compound belongs to the class of aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring. This classification places the molecule within a family of compounds known for diverse biological activities and synthetic applications, particularly in pharmaceutical chemistry and materials science.
Recent research has demonstrated the exceptional utility of pyridine-malonate conjugates in constructing complex polycyclic systems through cascade reactions. The work of Gryko and colleagues has shown that compounds structurally related to this compound can serve as precursors for pyrano[2,3-b]indolizine derivatives, which exhibit strong fluorescence properties. These transformations involve sequential Dieckmann condensation, Friedel-Crafts acylation, and intramolecular cyclization reactions, ultimately leading to tricyclic systems with potential applications in materials science and biological imaging.
The significance of this compound extends to its role as a synthetic intermediate in the preparation of structurally diverse heterocyclic amino acid derivatives. Research has demonstrated that malonate derivatives containing pyridine substituents can undergo Mannich-type reactions followed by asymmetric carbonyl reduction and cyclization to generate three-, four-, five-, and six-membered heterocyclic systems. These transformations highlight the compound's utility as a versatile building block for accessing complex molecular architectures with potential pharmaceutical applications.
Furthermore, the compound's structure enables participation in Knoevenagel condensation reactions, a classical transformation in organic synthesis that leads to alpha,beta-unsaturated carboxylic acid derivatives. The presence of the pyridine nitrogen provides additional coordination sites for metal catalysis, potentially expanding the scope of transformations accessible through transition metal-mediated processes. This versatility positions this compound as a valuable synthetic intermediate for accessing diverse heterocyclic frameworks with applications spanning medicinal chemistry, materials science, and chemical biology.
Table 3: Applications in Heterocyclic Compound Research
| Application Area | Reaction Type | Product Class | Research Focus |
|---|---|---|---|
| Fluorescent compounds | Cascade cyclization | Pyrano[2,3-b]indolizines | Materials science |
| Amino acid derivatives | Mannich reactions | Heterocyclic systems | Pharmaceutical chemistry |
| Condensation products | Knoevenagel reactions | Unsaturated acids | Synthetic methodology |
| Metal coordination | Catalytic processes | Various heterocycles | Transition metal chemistry |
Properties
IUPAC Name |
diethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRKZNYVTWEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368029 | |
| Record name | Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14029-71-1 | |
| Record name | Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((pyridin-3-ylamino)methylene)malonate can be synthesized through a condensation reaction between diethyl malonate and 3-aminopyridine in the presence of a suitable catalyst. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((pyridin-3-ylamino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Organic Synthesis
Diethyl 2-((pyridin-3-ylamino)methylene)malonate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's structure allows it to participate in various chemical reactions, making it an essential intermediate in synthetic pathways .
Research indicates that this compound exhibits promising biological activities, particularly:
- Antimicrobial Properties : Studies have demonstrated its efficacy against various microbial pathogens, suggesting potential applications in developing antimicrobial agents .
- Anticancer Activity : Preliminary investigations reveal that this compound may induce apoptosis in cancer cells, positioning it as a candidate for further exploration as an anticancer therapeutic .
Pharmaceutical Development
The compound is being studied for its potential role in treating cell proliferative disorders such as cancer and inflammation. Its ability to inhibit specific enzymes involved in these processes highlights its therapeutic promise .
Case Study 1: Antifungal Activity
Recent studies evaluated the antifungal properties of diethyl malonates, including derivatives like this compound. The compound demonstrated strong fungicidal activity against Fusarium oxysporum, with an IC50 value of less than 1 µM, indicating effective inhibition at low concentrations .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | < 1 | Fungicidal |
| Positive Control (Mancozeb) | < 0.5 | Fungicidal |
| Other Derivatives | 18 - 35 | Fungistatic |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound can selectively induce cell death in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Mechanism of Action
The mechanism of action of Diethyl 2-((pyridin-3-ylamino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aryl-Substituted Analogs
- Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (2a): Features a 4-chloroaryl group. Yield: 78.5%; m.p.: 63–65°C .
- Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate (2b): 4-fluoro substituent. Yield: 55.7%; m.p.: 68–70°C .
- Diethyl 2-[(3-bromophenyl)amino]methylene]malonate: 3-bromoaryl group. Yield: 90%; m.p.: 71–73°C .
Pyridine-Substituted Analogs
- Diethyl 2-(pyridin-2-ylmethylene)malonate (3) : Synthesized from 2-pyridinecarboxaldehyde and diethyl malonate. Reacts with arynes to form fused heterocycles .
- Diethyl {[(6-methylpyridin-2-yl)amino]methylene}malonate: Contains a 6-methylpyridin-2-yl group. Used in quinolone antibiotic synthesis .
- Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate: 6-methoxy substituent enhances solubility. CAS: 53241-90-0; molecular weight: 294.30 g/mol .
Electronic and Functional Group Effects
- Halogenated Aryl Groups (Cl, F, Br) : Increase electrophilicity at the methylene carbon, accelerating nucleophilic additions .
- Methoxy and Methyl Groups : Improve solubility (e.g., 6-methoxypyridinyl in ) but may reduce reactivity in cyclization steps due to steric hindrance.
- Pyridinyl vs. Phenyl: Pyridine’s nitrogen atom enables coordination with metal catalysts in multicomponent reactions, as seen in chromeno[2,3-b]pyridine synthesis .
Research Findings and Mechanistic Insights
- Synthetic Efficiency : Aryl-substituted malonates generally achieve higher yields (>75%) than pyridinyl derivatives, possibly due to reduced steric and electronic challenges .
- Bioactivity: Analogs like 6-substituted ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates (synthesized from malonates) exhibit inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase .
- Mechanistic Pathways: Malonate derivatives participate in Michael additions and cyclizations. For example, dimethyl malonate reacts with chromeno-pyridine intermediates via catalytic cycles involving hydroxide anions .
Biological Activity
Diethyl 2-((pyridin-3-ylamino)methylene)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring connected to a malonate moiety through a methylene bridge. Its molecular formula is , and it is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminopyridine with diethyl ethoxymethylene malonate. This process can be achieved through the Gould–Jacobs reaction, which requires heating the reactants under specific conditions to yield the desired product .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate various signaling pathways, which can lead to antimicrobial and anticancer effects. The exact molecular targets remain an area of ongoing research .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The structure–activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance its potency against specific cancer types .
In Vitro Studies
A series of in vitro experiments assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Structure–Activity Relationship (SAR)
The SAR studies reveal that substituents on the pyridine ring significantly influence the biological activity of the compound. For instance, introducing electron-donating groups enhances anticancer potency, while electron-withdrawing groups tend to reduce activity .
Q & A
Q. What are the common synthetic routes for preparing Diethyl 2-((pyridin-3-ylamino)methylene)malonate, and what reaction conditions are typically employed?
The compound is synthesized via condensation of pyridin-3-amine derivatives with ethoxymethylene malonate esters (EMME). A typical procedure involves heating the amine and EMME at 120°C for 2 hours in solvents like toluene, followed by cooling and purification (e.g., washing with n-hexane) . For example, 3-bromoaniline reacts with EMME in toluene under reflux to yield the product in 90% yield .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies characteristic absorption bands for NH (3200–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) .
- ¹H/¹³C-NMR resolves chemical environments, such as the malonate ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyridine ring protons .
- X-ray crystallography (e.g., monoclinic P21/n space group) provides bond lengths/angles and confirms the planar geometry of the malonate-methylene-pyridine system .
Advanced Research Questions
Q. What factors influence the yield and purity of this compound during synthesis, and how can conflicting data from different studies be reconciled?
Key factors include:
- Temperature and solvent : Reactions at 120°C in toluene optimize yields (e.g., 90% for 3-bromoaniline derivatives) compared to lower temperatures .
- Purification methods : Conflicting melting points (e.g., 71–73°C vs. 45–46°C for 4-chloroaniline derivatives) may arise from residual solvents or polymorphic forms, necessitating recrystallization or column chromatography .
- Substituent effects : Electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring can reduce yields due to steric hindrance or competing side reactions .
Q. How do electronic effects of substituents on the pyridine ring impact the reactivity of this compound in subsequent cyclization reactions?
Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity at the methylene carbon, promoting cyclization. For example, reactions with 2-cyanoacetanilides yield pyridone derivatives (3a-f) as major products via intramolecular cyclization, while electron-donating groups (e.g., methoxy) favor alternative pathways . Unexpected product distributions (e.g., minor 4a-f vs. major 3a-f) highlight the need for mechanistic studies using DFT calculations or kinetic analysis .
Q. What methodological approaches are recommended for optimizing cyclocondensation reactions involving this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour vs. 6 hours under conventional heating) and improves yields by enhancing energy transfer .
- Catalyst/base selection : Sodium ethoxide or DIPEA (N,N-diisopropylethylamine) facilitates enolate formation, critical for nucleophilic attack in cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCE) stabilize intermediates, while toluene minimizes side reactions .
Q. How can discrepancies in spectroscopic data for this compound derivatives be systematically addressed?
Discrepancies in NMR or IR spectra often arise from tautomerism (enamine-ketoenamine equilibrium) or solvatomorphism. Strategies include:
- Variable-temperature NMR to assess dynamic equilibria .
- X-ray crystallography to resolve ambiguities in solid-state structures .
- Computational modeling (e.g., DFT) to predict and compare experimental spectra .
Data Analysis and Contradiction Resolution
Q. What analytical techniques are critical for validating the purity of this compound in complex reaction mixtures?
- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials or decarboxylated byproducts) .
- Elemental analysis : Validates C/H/N composition (e.g., C: 67.28%, H: 5.61%, N: 10.86% for derivative 10k vs. theoretical values) .
- TGA/DSC : Assesses thermal stability and polymorphic transitions .
Q. How should researchers interpret conflicting biological activity data for derivatives of this compound?
Variations in bioactivity (e.g., antioxidant vs. cytotoxic effects) may stem from:
- Substituent positioning : Meta-substituted pyridines show higher activity than para-substituted analogs in quinoline synthesis .
- Solubility differences : Lipophilic esters (e.g., diethyl vs. dimethyl malonate) alter membrane permeability .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to enable cross-study comparisons .
Methodological Best Practices
Q. What safety precautions are essential when handling this compound in laboratory settings?
Q. How can computational tools enhance the design of novel this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
